molecular formula C9H5F3N4O2 B1414914 4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one CAS No. 1000932-55-7

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one

Cat. No.: B1414914
CAS No.: 1000932-55-7
M. Wt: 258.16 g/mol
InChI Key: MWECDJQVERHWDC-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraen-13-one is a heterocyclic compound that features a unique fusion of pyrano, triazolo, and pyrimidine rings

Biochemical Analysis

Biochemical Properties

2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one has been shown to interact with adenosine receptors, particularly the A2A and A3 subtypes, which are involved in various physiological processes .

Cellular Effects

The effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one on cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by modulating the activity of adenosine receptors, which play a role in inflammation, immune response, and neurotransmission . Furthermore, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one influences gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest . Additionally, the compound interacts with adenosine receptors by fitting into their binding pockets, which modulates receptor activity and downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and adenosine receptors for several days, but its potency may decrease due to degradation . In vitro studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, are sustained for up to 72 hours .

Dosage Effects in Animal Models

The effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert the compound into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and be distributed to different cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . It can also be transported to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(trifluoromethyl)-12-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)7-14-8-13-3-4-1-2-18-6(17)5(4)16(8)15-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECDJQVERHWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=NC3=NC(=NN23)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128118
Record name 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-55-7
Record name 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Reactant of Route 2
Reactant of Route 2
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Reactant of Route 3
Reactant of Route 3
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Reactant of Route 4
Reactant of Route 4
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Reactant of Route 5
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Reactant of Route 6
Reactant of Route 6
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one

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